1,2-Dibromo-4,5-difluorobenzene (CAS 64695-78-9) is a highly specialized, electron-deficient tetrahalogenated benzene utilized as a premium bifunctional building block in advanced materials and synthetic chemistry [1]. Featuring two ortho-positioned bromine atoms and two ortho-positioned fluorine atoms, the molecule offers a unique combination of cross-coupling readiness and intense electron-withdrawing character. For industrial and academic procurement, its value lies in its ability to serve as a direct precursor for 4,5-difluoro-ortho-fused systems—such as fluorinated benzothiadiazoles, benzonorbornadienes, and porphyrinoids—without requiring late-stage, hazardous fluorination steps [2]. The synergistic effect of the halogens not only activates the C-Br bonds for palladium-catalyzed couplings but also significantly acidifies the remaining C-H protons, unlocking orthogonal functionalization pathways unavailable in standard dihalobenzenes [3].
Procurement substitution with non-fluorinated 1,2-dibromobenzene or isomeric 1,4-dibromo-2,5-difluorobenzene fundamentally compromises downstream material performance and synthetic viability [1]. Replacing 1,2-dibromo-4,5-difluorobenzene with 1,2-dibromobenzene eliminates the strong electron-withdrawing effect of the fluorine atoms, which is strictly required to lower the lowest unoccupied molecular orbital (LUMO) in donor-acceptor polymers and near-infrared dyes; failure to lower the LUMO results in mismatched energy levels and catastrophic drops in optoelectronic efficiencies [2]. Furthermore, the lack of fluorine in 1,2-dibromobenzene removes the inductive acidification of the 3,6-protons, making low-temperature direct deprotonation impossible[3]. Conversely, utilizing the 1,4-dibromo isomer forces para-directed linkages during polymerization, completely preventing the formation of the ortho-fused heterocyclic cores (e.g., benzothiadiazoles) that rely on the 1,2-dibromo geometry [1].
Standard 1,2-dibromobenzene lacks the necessary C-H acidity for clean, low-temperature deprotonation, often leading to unreacted starting material or destructive side reactions under basic conditions. In contrast, the highly electronegative fluorine atoms in 1,2-dibromo-4,5-difluorobenzene significantly acidify the aromatic protons at the 3 and 6 positions. This allows for direct, double deprotonation using lithium diisopropylamide (LDA) at −95 °C without disturbing the C-Br bonds [1]. This orthogonal reactivity enables the direct synthesis of 3,6-functionalized derivatives while preserving the 1,2-dibromo sites for subsequent polymerization.
| Evidence Dimension | Preservation of C-Br bonds during metalation |
| Target Compound Data | Undergoes selective 3,6-dilithiation with LDA at −95 °C |
| Comparator Or Baseline | 1,2-Dibromobenzene (Lacks C-H acidity, requires conditions that risk Br-Li exchange) |
| Quantified Difference | Enables 100% preservation of cross-coupling handles during 3,6-functionalization |
| Conditions | LDA, THF, −95 °C |
Allows buyers to functionalize the benzene ring with complex ligands before utilizing the bromine handles, eliminating multi-step protection/deprotection sequences.
The generation of benzyne intermediates from unactivated dibromobenzenes often suffers from competitive secondary reactions and poor regiocontrol. 1,2-Dibromo-4,5-difluorobenzene acts as a highly controlled reactive platform; upon treatment with 1.1 equivalents of PhLi at −15 °C to 25 °C, it selectively generates 4,5-difluorobenzyne. In trapping experiments with isobenzofurans, this controlled generation yields the target monocycloadduct in 66% yield as the nearly exclusive product [1]. The electron-deficient nature of the fluorinated ring stabilizes the intermediate and prevents runaway oligomerization compared to non-fluorinated baselines.
| Evidence Dimension | Monocycloadduct yield via selective benzyne generation |
| Target Compound Data | 66% monocycloadduct yield with PhLi |
| Comparator Or Baseline | Non-fluorinated dibromobenzenes (Prone to extensive bis-cycloadduct formation) |
| Quantified Difference | Highly selective mono-benzyne generation with minimal secondary activation |
| Conditions | 1.1 equiv PhLi, toluene, −15 to 25 °C, trapped with isobenzofuran |
Provides a predictable, high-yield precursor for synthesizing complex fluorinated acenes and advanced optoelectronic cores.
Synthesizing fluorinated donor-acceptor polymers traditionally requires toxic organotin reagents via Stille coupling. 1,2-Dibromo-4,5-difluorobenzene is highly active in Direct Heteroarylation Polymerization (DHAP), allowing direct coupling with thiophene-based monomers. When used to synthesize the PDTBTBz-2Fanti polymer, the resulting material achieved a Power Conversion Efficiency (PCE) of 9.8% in bulk heterojunction solar cells[1]. The electron-withdrawing fluorine atoms activate the C-Br bonds sufficiently to bypass the need for pre-stannylated intermediates, offering a greener, highly scalable procurement route for photovoltaic materials.
| Evidence Dimension | Polymerization pathway and device efficiency |
| Target Compound Data | Enables DHAP yielding OPV polymers with 9.8% PCE |
| Comparator Or Baseline | Stille coupling precursors (Require stoichiometric toxic organotin reagents) |
| Quantified Difference | Elimination of organotin waste while maintaining near 10% PCE performance |
| Conditions | DHAP with thiophene spacers, bulk heterojunction architecture with PC71BM |
Allows industrial scale-up of high-efficiency OPV polymers while complying with strict environmental and toxicity regulations.
In the design of advanced near-infrared (NIR-II) dyes, lowering the LUMO energy is critical to achieving emission beyond 1000 nm. By utilizing 1,2-dibromo-4,5-difluorobenzene in a Suzuki-Miyaura coupling to form 5,6-difluoronaphthobipyrrole, researchers successfully synthesized 34π-annulated porphyrinoids. The incorporation of the difluoro motif acts as a strong electron-withdrawing group, significantly lowering the LUMO energy compared to non-fluorinated analogs and narrowing the HOMO-LUMO gap[1]. This structural tuning shifted the Q-band emission to 1269–1290 nm, firmly placing it in the highly desirable NIR-II window for deep-tissue imaging.
| Evidence Dimension | Emission wavelength via LUMO stabilization |
| Target Compound Data | 1,2-Dibromo-4,5-difluorobenzene derived units (Q-band emission at 1269–1290 nm) |
| Comparator Or Baseline | Non-fluorinated analogs (Emit at significantly shorter wavelengths due to higher LUMO) |
| Quantified Difference | >1200 nm NIR-II emission achieved via targeted LUMO stabilization |
| Conditions | Suzuki-Miyaura coupling to pyrrole pinacol boronate, followed by oxidative coupling |
Crucial for procuring building blocks that guarantee the narrow bandgaps required for next-generation bioimaging and telecommunications dyes.
Directly supported by its compatibility with DHAP and Suzuki couplings [1], this compound is the premier starting material for 5,6-difluoro-2,1,3-benzothiadiazole units. These acceptor cores are mandatory for achieving precise HOMO-LUMO alignment in high-PCE organic solar cells and high-mobility organic field-effect transistors (OFETs).
Leveraging its proven ability to lower LUMO energies[2], it is utilized to synthesize highly conjugated, electron-deficient pyrrole and isoindole precursors. This structural tuning is essential for red-shifting emission into the 1000–1700 nm biological transparency window for deep-tissue imaging.
Driven by the enhanced acidity of its 3,6-protons [3], this compound is ideal for synthesizing novel bis(phosphino) or bis(heteroaryl) ligands. Buyers can perform low-temperature metalation to install complex coordinating groups while preserving the 1,2-dibromo motif for late-stage framework integration.
Based on its highly regioselective benzyne generation profile[4], it serves as a reliable, non-polymerizing benzyne platform. It is the optimal choice for step-by-step [4+2] cycloadditions to build precisely fluorinated polycyclic aromatic hydrocarbons (PAHs) without generating intractable oligomeric mixtures.
Flammable;Irritant